Glycyrrhizol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyrrhizol A is a member of the class of coumestans that is 3,4-didehydroterocarpan substituted by hydroxy groups at positions 7 and 4', a methoxy group at position 5 and prenyl groups at positions 6 and 5'. Isolated from the roots of Glycyrrhiza uralensis, it exhibits antibacterial activity. It has a role as an antibacterial agent and a plant metabolite. It is a polyphenol, a member of coumestans and an aromatic ether.
Scientific Research Applications
Antibacterial Properties
Glycyrrhizol A, extracted from the roots of Glycyrrhiza uralensis, has shown potent antibacterial activity, particularly against Streptococcus mutans. It exhibits minimum inhibitory concentrations of 1 µg/mL, indicating its strong antibacterial potential (He, Chen, Heber, Shi, & Lu, 2006).
Transdermal Antioxidant Potential
In a study focusing on transdermal delivery, Glycyrrhiza glabra, which contains Glycyrrhizol A, was formulated into a microemulsion system. This formulation enhanced in vitro and ex vivo antioxidant efficacy, offering a potential method for delivering antioxidant actives through the skin (Mostafa, Ammar, Abd El-Alim, & El-anssary, 2014).
Immune and Antioxidant Activities in Mice
A study on high-fat mice demonstrated that Glycyrrhiza glabra polysaccharides, which include Glycyrrhizol A, significantly enhanced immune and antioxidant enzyme activities. This suggests potential applications in improving immune function and reducing oxidative stress (Hong, Wu, Ma, Liu, & He, 2009).
Antiviral Effects
Glycyrrhizic Acid, closely related to Glycyrrhizol A, exhibits antiviral effects against a range of viruses, including hepatitis B, HIV, and others. Its clinical applications in the treatment of various viral diseases highlight its potential as an antiviral agent (Sun, Zhao, Lu, Yang, & Zhu, 2019).
Neuroprotective Potential
Glycyrrhizin, also related to Glycyrrhizol A, has been suggested to have a neuroprotective effect against various neurological disorders. This is attributed to its anti-inflammatory properties and inhibition of high mobility group box 1 (HMGB1), a protein involved in inflammatory diseases (Paudel et al., 2020).
Modulation of Macrophage Activity
Glycyrrhizin demonstrates a bimodal effect on macrophage activity, modifying nitric oxide and prostaglandin E2 production in a concentration-dependent manner. This suggests potential applications in modulating immune responses (Kato et al., 2008).
HIV Infection Inhibition
Glycyrrhizin has been shown to inhibit the infectivity and cytopathic activity of HIV in vitro. This suggests a potential application in the treatment or management of HIV infection (Ito et al., 1987).
properties
CAS RN |
877373-00-7 |
---|---|
Product Name |
Glycyrrhizol A |
Molecular Formula |
C26H28O5 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-methoxy-2,8-bis(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C26H28O5/c1-14(2)6-8-16-10-18-19-13-30-23-12-21(28)17(9-7-15(3)4)25(29-5)24(23)26(19)31-22(18)11-20(16)27/h6-7,10-12,27-28H,8-9,13H2,1-5H3 |
InChI Key |
CBPFOSMNDISZLV-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OC3=C2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC3=C2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)C |
Other CAS RN |
877373-00-7 |
synonyms |
glycyrrhizol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.